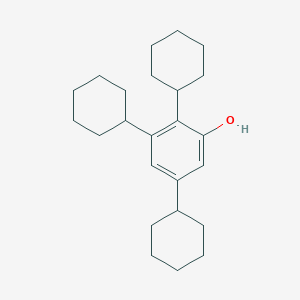
2,3,5-Tricyclohexylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Tricyclohexylphenol: is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features three cyclohexyl groups attached to the benzene ring at the 2, 3, and 5 positions. The presence of these bulky cyclohexyl groups significantly influences the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Tricyclohexylphenol typically involves the alkylation of phenol with cyclohexyl halides under Friedel-Crafts alkylation conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a cyclohexyl cation, which then attacks the phenol ring at the ortho and para positions relative to the hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance yield and selectivity. Post-reaction purification typically involves distillation or recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,3,5-Tricyclohexylphenol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of cyclohexyl-substituted hydroquinones. Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions are facilitated by the electron-donating hydroxyl group. Halogenation, nitration, and sulfonation are typical substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and Fremy’s salt [(KSO3)2NO].
Reduction: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinones.
Reduction: Cyclohexyl-substituted hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: 2,3,5-Tricyclohexylphenol is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of bulky substituents on phenolic compounds’ biological activity. It may also serve as a model compound in the study of enzyme-substrate interactions.
Medicine: While specific medical applications of this compound are not well-documented, phenolic compounds, in general, are known for their antioxidant and antimicrobial properties. Research into its potential therapeutic uses could be promising.
Industry: In the industrial sector, this compound can be used as an additive in polymers to enhance their thermal stability and mechanical properties. It may also find applications in the production of specialty chemicals and coatings.
Mécanisme D'action
The mechanism of action of 2,3,5-Tricyclohexylphenol involves its interaction with molecular targets through its hydroxyl group and bulky cyclohexyl substituents. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The cyclohexyl groups can affect the compound’s lipophilicity and steric interactions, potentially altering its binding affinity and specificity for target molecules.
Comparaison Avec Des Composés Similaires
2,4,6-Tricyclohexylphenol: Similar in structure but with different substitution patterns, leading to variations in reactivity and properties.
2,3,4-Tricyclohexylphenol: Another isomer with distinct chemical behavior due to the different positions of the cyclohexyl groups.
2,3,5-Trimethylphenol: A smaller analog with methyl groups instead of cyclohexyl groups, offering a comparison in terms of steric and electronic effects.
Uniqueness: 2,3,5-Tricyclohexylphenol is unique due to the specific arrangement of its cyclohexyl groups, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for studying structure-activity relationships and developing new materials with tailored properties.
Propriétés
Numéro CAS |
90104-76-0 |
|---|---|
Formule moléculaire |
C24H36O |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
2,3,5-tricyclohexylphenol |
InChI |
InChI=1S/C24H36O/c25-23-17-21(18-10-4-1-5-11-18)16-22(19-12-6-2-7-13-19)24(23)20-14-8-3-9-15-20/h16-20,25H,1-15H2 |
Clé InChI |
GYCJBYIMKKAVLS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC(=C(C(=C2)O)C3CCCCC3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















